N-[(2,5-dimethoxyphenyl)methyl]aniline
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKASSHMCKBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]aniline typically involves the reaction of 2,5-dimethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline (JPIII)
JPIII, a close analog, replaces the 2,5-dimethoxyphenylmethyl group with a pyridin-4-ylmethyl substituent. This modification introduces a nitrogen-containing aromatic ring, altering electronic properties and binding affinity.
| Property | N-[(2,5-Dimethoxyphenyl)methyl]aniline | JPIII |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₉H₁₈N₂O₂ |
| Molecular Weight (g/mol) | 243.30 | 318.36 |
| Key Substituents | 2,5-Dimethoxyphenylmethyl | Pyridin-4-ylmethyl |
| Biological Activity | Not reported | Orai1 channel inhibitor |
| Therapeutic Application | Unknown | Cardiac hypertrophy prevention |
Research Findings :
JPIII inhibits Orai1-dependent store-operated calcium entry (SOCE), preserving left ventricular systolic function in mice subjected to transverse aortic constriction (TAC). In contrast, this compound lacks documented Orai1 activity, suggesting that the pyridine ring in JPIII is critical for channel interaction .
NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)
The NBOMe compounds, such as 25I-NBOMe, share a phenethylamine backbone with N-benzyl substitution. Unlike this compound, these derivatives include a 2-methoxybenzyl group and halogen or alkyl substitutions on the phenyl ring.
| Property | This compound | 25I-NBOMe |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₈H₂₂INO₃ |
| Molecular Weight (g/mol) | 243.30 | 427.28 |
| Key Substituents | 2,5-Dimethoxyphenylmethyl | 4-Iodo-2,5-dimethoxyphenethyl |
| Biological Activity | Not reported | Serotonin 2A receptor agonist |
| Regulatory Status | Not controlled | Schedule I controlled substance |
Research Findings: NBOMe compounds are potent hallucinogens due to high affinity for 5-HT₂A receptors. The phenethylamine core and halogen substitutions (e.g., iodine in 25I-NBOMe) enhance receptor binding, whereas this compound’s benzyl-aniline structure lacks this pharmacophore, explaining its absence from controlled substance lists .
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH)
25H-NBOH features a phenolic hydroxyl group and an ethylamine linker, distinguishing it from the methylene-bridged aniline in the target compound.
| Property | This compound | 25H-NBOH |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₇H₂₁NO₃ |
| Molecular Weight (g/mol) | 243.30 | 299.35 |
| Key Substituents | 2,5-Dimethoxyphenylmethyl | Phenolic hydroxyl, ethylamine |
| Biological Activity | Not reported | Serotonin receptor partial agonist |
| Metabolic Stability | Likely higher | Lower due to phenol group |
Research Findings :
The hydroxyl group in 25H-NBOH facilitates hydrogen bonding with serotonin receptors, conferring partial agonist activity. In contrast, the absence of a polar group in this compound likely reduces central nervous system penetration and receptor affinity .
Chloro-Substituted Analogs (e.g., 3-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]aniline)
Chlorine substitution introduces steric and electronic effects. For example, 3-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]aniline has a chlorine atom at the 3-position of the aniline ring.
| Property | This compound | 3-Chloro Analogue |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₆H₁₇ClNO₂ |
| Molecular Weight (g/mol) | 243.30 | 291.77 |
| Key Substituents | None (parent compound) | 3-Chloro on aniline ring |
| LogP | ~3.5 | ~4.2 |
| Bioactivity | Unknown | Potential increased toxicity |
The chloro-substituted analog’s exact biological profile remains uncharacterized but may exhibit altered metabolic pathways compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2,5-dimethoxyphenyl)methyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2,5-dimethoxybenzyl chloride with aniline in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) typically yields 60–75% product. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 aniline:benzyl chloride) are critical to minimize byproducts like N,N-dialkylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ at m/z 274.3) and detect impurities.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for methoxy-substituted phenyl) and the benzylic CH₂ group (δ 4.3–4.5 ppm) .
- FT-IR : Look for N-H stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or alkylation) of the methoxy or aniline groups affect biological activity?
- Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:
- Example : Replacing 2,5-dimethoxy with 2,4,5-trimethoxy (as in related compounds) increases lipid solubility, enhancing blood-brain barrier penetration .
- Experimental Design : Synthesize derivatives (e.g., chloro, fluoro, or methyl substitutions), then assay binding affinity to targets like serotonin receptors using radioligand displacement assays .
Q. What computational tools can predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate with MD simulations (AMBER/GROMACS) to assess stability .
- QSAR Models : Train models on datasets of similar aniline derivatives to predict toxicity or activity .
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodological Answer : Conduct comparative studies:
- In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., O-demethylation products).
- Cross-species validation : Compare metabolic pathways in hepatocytes from different species to identify interspecies variability .
Data Contradiction Analysis
Q. Why do some studies report high receptor affinity for this compound, while others show negligible activity?
- Methodological Answer : Potential factors include:
- Purity discrepancies : Impurities (e.g., residual solvents) may interfere with assays. Re-test batches via HPLC and NMR.
- Assay conditions : Variations in buffer pH, temperature, or cofactors (e.g., Mg²⁺ for GPCRs) can alter binding. Standardize protocols across labs .
Research Design Tables
| Structural Analog | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(2,5-dimethylphenyl)-aniline | Methyl substitution | 450 nM (5-HT₂A) | |
| N-(2,4,5-trimethoxybenzyl)-aniline | Additional methoxy group | 220 nM (5-HT₂A) | |
| N-(2,5-dimethoxyphenyl)-3-fluoroaniline | Fluoro substitution | 320 nM (5-HT₂A) |
Key Guidelines
- Legal considerations : Note that structural analogs (e.g., NBOMe derivatives) may be regulated under controlled substance laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
